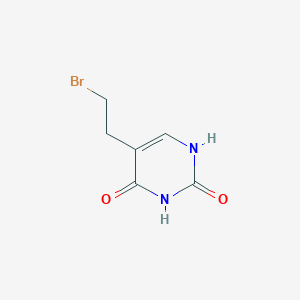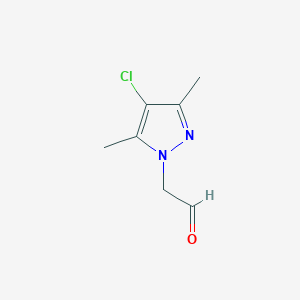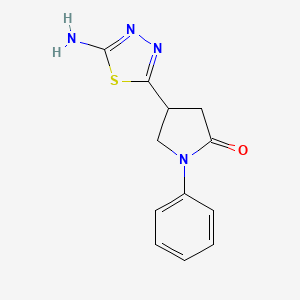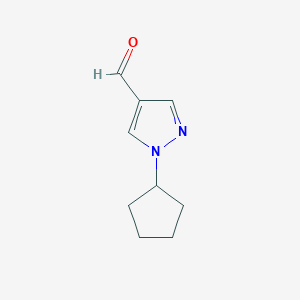
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Overview
Description
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is a chemical compound with the CAS Number: 446284-40-8. It has a molecular weight of 269.06 and its IUPAC name is 5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine .
Synthesis Analysis
Pyrazole derivatives, such as 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, have been synthesized for various pharmacological activities. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is represented by the linear formula C8H5BrN4O2 . Further analysis of the molecular structure could not be found in the available resources.Physical And Chemical Properties Analysis
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine has a density of 1.88g/cm3, a boiling point of 367.4ºC at 760 mmHg, and a flash point of 176ºC . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmacology: Drug Synthesis and Development
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: is a compound that can be utilized in the synthesis of various pharmacological agents. Its structure, which includes a pyridine ring, is often found in molecules with therapeutic potential . The presence of both a bromine atom and a nitro group allows for further chemical modifications, making it a versatile intermediate in the design of compounds with potential antibacterial, anti-inflammatory, and antitumor properties .
Material Science: Advanced Material Synthesis
In material science, this compound’s robust heterocyclic framework can be incorporated into advanced materials. Its high thermal stability, inferred from its significant boiling point , makes it suitable for materials that require durability under thermal stress. Additionally, the compound’s molecular rigidity
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
It is known that the pyrazole ring structure, which this compound contains, can undergo a switch in positioning of the hydrogen atom between the two ring nitrogen atoms, leading to changes in structure and properties .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 26906 , which may influence its bioavailability.
Result of Action
It is known that pyrazole derivatives can have a variety of biological effects .
Action Environment
It is known that the compound should be stored in a refrigerated environment .
properties
IUPAC Name |
5-bromo-3-nitro-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFCBVFDMEAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650017 | |
| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
446284-40-8 | |
| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)





![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)


![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)